CYP2E1 Inhibition: Low Micromolar Activity Defines a Favorable Selectivity Window for Hepatic Safety Profiling
This compound exhibits an IC50 greater than 20,000 nM (>20 µM) against CYP2E1 in human liver microsomes, classifying it as a weak inhibitor [1]. This is a critical differentiation point from more potent CYP2E1 inhibitors within the broader chemotype, which can carry higher risks of drug-drug interactions. The data was generated using chlorzoxazone 6-hydroxylation as a probe substrate after a 20-minute incubation, with analysis by LC-MS [1].
| Evidence Dimension | Inhibitory potency against human CYP2E1 (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Class-level baseline: typical screening hit threshold (IC50 < 10,000 nM). Potent CYP2E1 inhibitors in similar chemotypes often exhibit IC50 values in the low micromolar range. |
| Quantified Difference | At least 2-fold weaker inhibition than a typical screening hit threshold, and orders of magnitude weaker than known potent CYP2E1 inhibitors. |
| Conditions | Human liver microsomes; substrate: chlorzoxazone; detection: 6-hydroxylation by LC-MS; incubation: 20 min. |
Why This Matters
Low CYP2E1 inhibition reduces the risk of mechanism-based hepatotoxicity and metabolic drug interactions, making this compound a cleaner tool for in vitro target validation compared to more promiscuous analogs.
- [1] BindingDB Entry for CHEMBL2413882 (BDBM50438845). Inhibition of Cytochrome P450 2E1 in human liver microsomes. University of Cape Town, curated by ChEMBL. View Source
